molecular formula C10H13N3 B1587137 1-Butyl-1H-benzo[d][1,2,3]triazole CAS No. 708-43-0

1-Butyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1587137
CAS No.: 708-43-0
M. Wt: 175.23 g/mol
InChI Key: IDXCVQOKCGDSOR-UHFFFAOYSA-N
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Description

1-Butyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The unique structure of this compound, which includes a fused benzene and triazole ring, imparts it with significant chemical stability and reactivity.

Biochemical Analysis

Biochemical Properties

Benzotriazole derivatives have been shown to bind with enzymes and receptors in biological systems due to their large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors . This suggests that 1-Butyl-1H-benzo[d][1,2,3]triazole may interact with various biomolecules in a similar manner.

Cellular Effects

Some benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These effects suggest that this compound may also influence cell function in various ways.

Molecular Mechanism

Benzotriazole derivatives are known to form stable coordination compounds on copper surfaces, behaving as corrosion inhibitors . This suggests that this compound may exert its effects through similar binding interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. One common approach involves the alkylation of benzotriazole with butyl halides under basic conditions. The reaction typically proceeds as follows:

  • Benzotriazole is dissolved in a suitable solvent such as dimethylformamide (DMF).
  • A base, such as potassium carbonate, is added to the solution.
  • Butyl halide (e.g., butyl bromide) is then introduced, and the mixture is heated to promote the alkylation reaction.
  • The product is isolated through filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

  • Oxidized derivatives.
  • Reduced derivatives.
  • Substituted benzotriazole compounds.

Scientific Research Applications

1-Butyl-1H-benzo[d][1,2,3]triazole has found applications in various scientific research fields:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of polymers and resins.

Comparison with Similar Compounds

    Benzotriazole: The parent compound, lacking the butyl group, but exhibiting similar chemical properties.

    Tolyltriazole: Differing by the presence of a methyl group on the benzene ring, offering better solubility in some organic solvents.

    1-Methyl-1H-benzo[d][1,2,3]triazole: Similar structure with a methyl group instead of a butyl group.

Uniqueness: 1-Butyl-1H-benzo[d][1,2,3]triazole stands out due to its specific alkyl substitution, which can influence its solubility, reactivity, and interaction with biological targets. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with hydrophobic sites within proteins.

Properties

IUPAC Name

1-butylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-3-8-13-10-7-5-4-6-9(10)11-12-13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXCVQOKCGDSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402877
Record name 1-Butyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-43-0
Record name 1-Butyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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